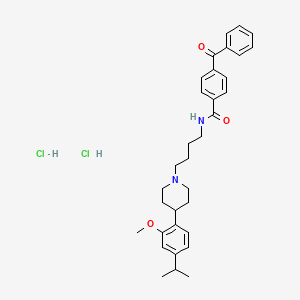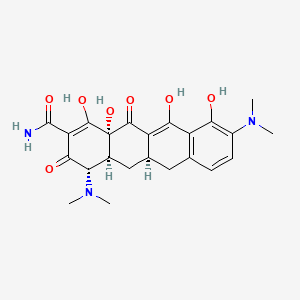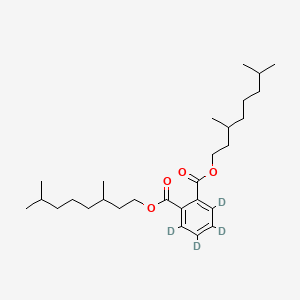
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is the deuterium labeled Phthalic acid bis(3,7-dimethyloctyl) ester . It is used predominantly as a plasticizer for polyvinyl chloride (PVC) articles in the production of hoses, shoe soles, wire and cable, soft vinyl toys, and flooring .
Synthesis Analysis
The synthesis of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is C28H42D4O4 . The molecular weight is 450.69 .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Analysis
- Occurrence in Source Waters : A nationwide survey in China showed the ubiquitous presence of phthalic acid esters (PAEs) in source waters. DBP and DEHP were the most frequently detected with high concentrations (Liu et al., 2014).
- Environmental Risk in Wastewaters and Groundwater : Phthalates in municipal wastewaters and landfill leachates represent a significant environmental risk, with DEHP and DBP posing the highest risk (Kotowska et al., 2020).
- Analysis in Baby Food : A method was developed to determine phthalic acid esters in baby foods, emphasizing their ubiquity in various consumer products (Socas-Rodríguez et al., 2018).
Health and Safety Concerns
- Exposure from Bottled Water : Study on bottled water revealed that phthalate levels were higher in PET bottles compared to glass, but these levels were not significant enough to pose health risks (Montuori et al., 2008).
- Toxicity in Indoor Dust : Analysis of indoor dust samples indicated high concentrations of PAEs, suggesting potential long-term health effects due to indoor exposure (Orecchio et al., 2013).
Treatment and Removal Techniques
- Wastewater Treatment Methods : Constructed wetlands showed effectiveness in removing phthalates from domestic sewage, highlighting the potential of natural treatment methods (Xiaoyan et al., 2015).
- Advanced Analytical Techniques : Advanced techniques like high-performance liquid chromatography and mass spectrometry have been developed for the extraction and determination of phthalates in various samples, showcasing the progress in analytical methods (Notardonato et al., 2019).
Wirkmechanismus
- The primary target of Phthalic Acid Bis(3,7-dimethyloctyl) Ester-d4 is not explicitly mentioned in the available literature. However, it is essential to note that this compound is a deuterium-labeled analog of Phthalic Acid Bis(3,7-dimethyloctyl) Ester, which is a diester derivative of Phthalic Acid .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
bis(3,7-dimethyloctyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-21(2)11-9-13-23(5)17-19-31-27(29)25-15-7-8-16-26(25)28(30)32-20-18-24(6)14-10-12-22(3)4/h7-8,15-16,21-24H,9-14,17-20H2,1-6H3/i7D,8D,15D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPXDGIYJYLU-HLUUBPERSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(C)CCCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCC(C)CCCC(C)C)C(=O)OCCC(C)CCCC(C)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

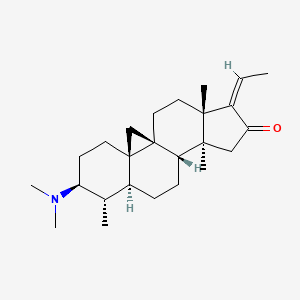
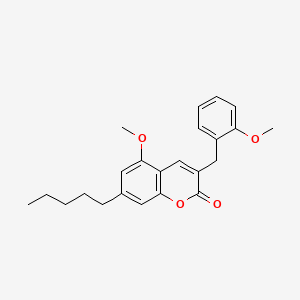
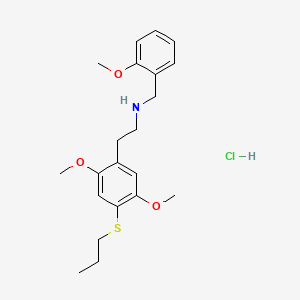
![5-[(Z)-[5-[(3-carboxy-4-hydroxy-5-methylphenyl)diazenyl]-2-chlorophenyl]-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B592528.png)

![6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592531.png)
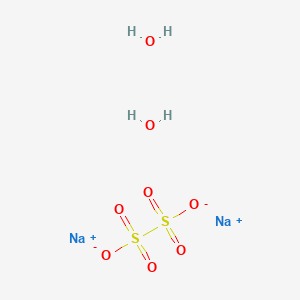
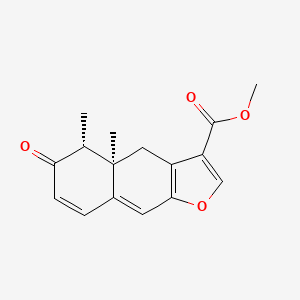
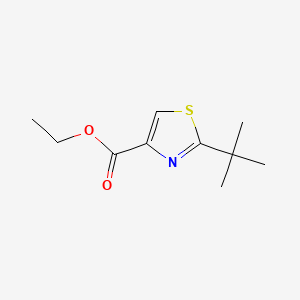

![1-[2-(Propan-2-yloxy)naphthalen-1-yl]methanamine](/img/structure/B592541.png)
